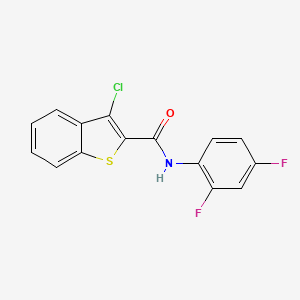

膦酸](/img/structure/B5527072.png)

[2-(6-甲基-3-吡啶基)乙基](1-哌啶基甲基)膦酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

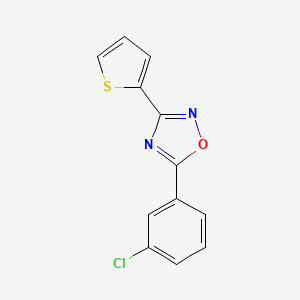

2-(6-Methyl-3-pyridinyl)ethylphosphinic acid is a compound of interest in synthetic and medicinal chemistry due to its unique structure and potential applications. This chemical entity is part of broader classes of compounds that involve aminophosphinic acids and phosphinodithioic acids, which have been explored for their synthesis methodologies, molecular structure, reactivity, and physicochemical properties.

Synthesis Analysis

The synthesis of related aminophosphinic acids involves reactions between corresponding pyridine aldehydes, primary amines, and ethyl phenylphosphinate or methylphosphinate in the presence of bromotrimethylsilane. This method results in pyridine aminomethylphosphinic acids with potential for further functionalization (Boduszek, Olszewski, Goldeman, & Konieczna, 2006). Additionally, pyridine aminophosphinic acids and their oxides can be synthesized via the reaction of N-(benzyl)-pyridylmethylimines with ethyl phenylphosphinate or diphenylphosphine oxide, showcasing the versatility of phosphinic acid chemistry (Boduszek, 2003).

Molecular Structure Analysis

Molecular and crystal structures of related compounds, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, reveal the significance of hydrogen bonds in determining the conformation and packing of molecules in crystals. These structures highlight the conformational flexibility and the role of intramolecular and intermolecular hydrogen bonds (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Pyridine aminophosphinic acids demonstrate interesting chemical reactivity, such as cleavage in acidic solutions to form phosphonic acid and secondary pyridyl-alkylamines. The kinetics and mechanism of these reactions have been explored, providing insight into the stability and reactivity of these compounds under various conditions (Boduszek et al., 2006).

Physical Properties Analysis

The physical properties of aminophosphinic acids and related compounds are closely related to their molecular structure. The crystallography studies reveal how the molecular conformation affects the packing and stability of these compounds in the solid state, emphasizing the importance of hydrogen bonding and molecular flexibility (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of 2-(6-methyl-3-pyridinyl)ethylphosphinic acid and related compounds are influenced by their functional groups. The presence of phosphinic acid groups contributes to their reactivity, including the ability to undergo cleavage reactions in acidic environments. These properties are crucial for their potential applications in synthetic and medicinal chemistry (Boduszek et al., 2006).

科学研究应用

合成和化学性质

四氢吡啶合成中的环化反应: Zhu 等人 (2003) 的一项研究展示了一个由膦催化的 [4 + 2] 环化过程,该过程可以合成高度官能化的四氢吡啶。这一反应突出了在有机膦催化剂存在下 2-甲基-2,3-丁二烯酸乙酯和 N-甲苯磺酰亚胺的效用,从而以优异的产率和完全的区域选择性生成 6-取代-1-(4-甲苯磺酰基)-1,2,5,6-四氢吡啶-3-羧酸乙酯。该方法对于合成吡啶衍生物(包括与目标化合物类似的衍生物)具有重要意义 (Zhu 等人,2003).

氨基烷基膦酸的络合性质: Lukeš 等人 (1990) 的研究探索了氨基烷基膦酸的络合性质,包括与目标化合物类似的衍生物。这些酸与各种金属离子表现出独特的相互作用,为它们在金属络合和萃取过程中的潜在应用提供了见解 (Lukeš 等人,1990).

用于临床研究的多千克级合成: Andersen 等人 (2013) 开发了一种可扩展的 AZD1283 合成方法,AZD1283 是一种 P2Y12 受体拮抗剂,展示了一个包含与合成复杂分子(如本研究中的分子)相关的步骤的过程。这项工作强调了用于临床前和临床研究的化合物的可扩展且高效的合成路线的重要性 (Andersen 等人,2013).

吡咯烷基膦酸的新制备方法: Jiao 等人 (1994) 合成 2-吡咯烷基膦酸及其同系物的的方法提供了一种制备与目标化合物相关的化合物的有效方法。这一一锅反应突出了膦酸衍生物在合成化学中的多功能性 (Jiao 等人,1994).

在催化和材料科学中的应用

- 低聚反应中的镍和钯配合物: Flapper 等人 (2009) 研究了吡啶-膦配体的镍和钯配合物催化乙烯低聚的能力。这项研究阐明了吡啶和膦衍生物在材料科学和化学工程相关的聚合过程催化剂开发中的作用 (Flapper 等人,2009).

"2-(6-甲基-3-吡啶基)乙基膦酸" 的研究应用涵盖了从合成化学到催化和材料科学。上述研究提供了对该化学品的合成、反应性和创建复杂分子结构和催化剂的潜力的见解。

未来方向

属性

IUPAC Name |

2-(6-methylpyridin-3-yl)ethyl-(piperidin-1-ylmethyl)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N2O2P/c1-13-5-6-14(11-15-13)7-10-19(17,18)12-16-8-3-2-4-9-16/h5-6,11H,2-4,7-10,12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGCZSPCNNTLTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CCP(=O)(CN2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N2O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(6-Methylpyridin-3-yl)ethyl](piperidin-1-ylmethyl)phosphinic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)

![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)

![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5527019.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)

![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)

![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5527087.png)